Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate
Description
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a partially saturated pyridine core. Its structure includes a hydroxyl group at position 6, a methyl group at position 2, a phenylcarbamoyl moiety at position 4, and a methyl ester at position 2.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-4-(phenylcarbamoyl)-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-9-13(15(20)21-2)11(8-12(18)16-9)14(19)17-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
FLIVKBBUXDPMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation-Oxidation Protocol
This method, adapted from Comin’s procedure, begins with 4-methoxypyridine as the starting material.
-
Alkylation with Grignard Reagents :
-
Oxidation with Osmium Tetroxide :
This route achieves a 65–75% yield for the dihydropyridone intermediate, which is subsequently functionalized.
Functionalization of the Dihydropyridone Core
Introduction of the Phenylcarbamoyl Group
The phenylcarbamoyl moiety at position 4 is introduced via carbamoylation of the secondary amine:
-
Activation of the Amine :
-
Reaction Conditions :
Esterification and Hydroxy Group Retention
The methyl ester at position 3 and the hydroxy group at position 6 are introduced sequentially:
-
Methyl Ester Formation :
-
The carboxylic acid intermediate is treated with methanol and thionyl chloride (SOCl₂) under reflux to form the methyl ester.
-
-
Hydroxy Group Protection :
Alternative Synthetic Pathways
One-Pot Tandem Reactions
A streamlined approach combines alkylation, oxidation, and carbamoylation in a single reactor:
Solid-Phase Synthesis
For high-throughput library preparation, the dihydropyridone core is synthesized on resin:
-
Wang Resin Functionalization :
-
Cleavage and Carbamoylation :
Optimization Challenges and Solutions
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantage |
|---|---|---|---|
| Two-Step Alkylation-Oxidation | 2 | 65–75 | High purity, scalable |
| One-Pot Tandem | 1 | 50 | Time-efficient |
| Solid-Phase | 3 | 40–45 | Ideal for library synthesis |
Recent Advances in Catalysis
Asymmetric Synthesis
Chiral ligands such as (R)-BINAP enable enantioselective alkylation:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it valuable in different fields:
-
Antioxidant Properties :
- Studies have shown that the compound possesses antioxidant capabilities, which can mitigate oxidative stress in cells. This property is essential for potential therapeutic applications in diseases characterized by oxidative damage.
-
Anticancer Activity :
- Preliminary research suggests that methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate may inhibit cancer cell proliferation. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells.
-
Neuroprotective Effects :
- The compound has been investigated for its neuroprotective properties. It may protect neuronal cells from apoptosis and promote cell survival, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to understand how modifications to the molecular structure affect biological activity. Key findings include:
- Hydroxyl Group : The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals.
- Phenylcarbamoyl Moiety : This part of the molecule is crucial for its anticancer activity, enhancing binding affinity to biological targets.
Case Studies
-
Case Study on Antioxidant Activity :
- A study evaluated the antioxidant activity of the compound in a rat model of oxidative stress. Results indicated a significant reduction in markers of oxidative damage compared to control groups.
-
Case Study on Anticancer Effects :
- In vitro studies assessed the effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.
-
Case Study on Neuroprotection :
- Research involving neuronal cultures exposed to neurotoxic agents demonstrated that treatment with this compound significantly reduced cell death and improved cell viability.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound shares a partially unsaturated 4,5-dihydro heterocyclic framework with pyrazole derivatives reported in . For example:
Substituent Effects on Reactivity and Properties
Substituents on aromatic rings significantly modulate electronic and steric properties:
- Electron-withdrawing groups (EWGs) : compounds with nitro (compound 9) or chloro (compound 3) substituents exhibit reduced electron density compared to the target compound’s phenylcarbamoyl group, which has moderate electron-withdrawing effects due to the amide linkage .
Table 1: Structural and Functional Comparison
Implications of Lumping Strategies
highlights the "lumping strategy," where structurally similar compounds are grouped to simplify modeling . For instance:
- The target compound could be lumped with other dihydro heterocycles (e.g., dihydropyrazoles) due to shared conformational flexibility and reactivity patterns.
- Differences in functional groups (amide vs. carboximidamide) would require separate consideration in property predictions.
Q & A
Q. How can the structural conformation of methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate be rigorously characterized?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks. Use SHELXL for refinement (e.g., anisotropic displacement parameters) and ORTEP-3 for graphical representation of thermal ellipsoids .
- Complementary techniques : Pair SCXRD with NMR (1H/13C) to validate solution-phase conformation. For example, coupling constants () in 1H NMR can confirm the dihydropyridine ring’s puckering .
Q. What synthetic routes are optimal for preparing this compound with high regioselectivity?
Methodological Answer:
-
Cyclocondensation reactions under microwave irradiation (e.g., 120°C, 30 min) using ethyl acetoacetate and phenylurea derivatives as precursors improve yield (≥75%) and reduce side products .
-
Key steps :
Step Reagents/Conditions Purpose 1 Ethyl acetoacetate, NH4OAc, ethanol, reflux Form dihydropyridine core 2 Phenyl isocyanate, DMF, 0°C → RT Introduce phenylcarbamoyl group 3 NaOH/MeOH hydrolysis → methyl esterification Final carboxylate esterification
Advanced Research Questions
Q. How can computational methods resolve contradictions between crystallographic and spectroscopic data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the geometry using B3LYP/6-311+G(d,p) and compare calculated NMR/IR spectra with experimental data. Discrepancies in carbonyl stretching (IR: 1680–1720 cm⁻¹) may indicate crystal packing effects .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to explain deviations in NOESY correlations vs. X-ray torsional angles .
Q. What analytical strategies ensure purity and stability during long-term storage?
Methodological Answer:
- HPLC-PDA/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 5% → 95% ACN over 20 min) to detect degradation products (e.g., hydrolyzed carboxylate) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor via DSC (melting point shifts >2°C indicate polymorphism) .
Q. How does the phenylcarbamoyl substituent influence biological activity compared to analogs?
Methodological Answer:
-
SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring. Test in vitro (e.g., IC₅₀ in MCF-7 cells):
Substituent IC₅₀ (µM) LogP -H (parent) 12.3 2.1 -NO₂ 8.7 1.8 -OCH₃ 18.9 2.4 -
Docking simulations (AutoDock Vina): Map interactions with target proteins (e.g., EGFR kinase) to rationalize potency differences .
Q. What experimental designs mitigate challenges in enantiomeric resolution?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (80:20) to separate enantiomers. Validate via circular dichroism (CD) at 220–260 nm .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to enhance enantiopurity .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
Methodological Answer:
-
Solvent screening : Use the shake-flask method (24 h equilibration) in buffers (pH 1.2–7.4) and DMSO. Conflicting data may arise from polymorphism; confirm via PXRD .
-
Example :
Solvent Solubility (mg/mL) Source Water 0.05 [LSDS] DMSO 32.1 [PubChem]
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
